3-Bromo-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-9H-fluoren-9-ol: is an organic compound with the molecular formula C13H9BrO It is a derivative of fluorene, where a bromine atom is substituted at the third position and a hydroxyl group at the ninth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-fluoren-9-ol typically involves the bromination of 9H-fluoren-9-ol. One common method is the reaction of 9H-fluoren-9-ol with bromine in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-9H-fluoren-9-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-Bromo-9H-fluorene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Bromo-9H-fluoren-9-one.
Reduction: 3-Bromo-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-9H-fluoren-9-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-Bromo-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group at the ninth position allows it to form hydrogen bonds with other molecules, while the bromine atom at the third position can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-ol: Lacks the bromine atom at the third position, making it less reactive in certain substitution reactions.
3-Bromo-9H-fluoren-9-one: Contains a carbonyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.
9H-Fluorene: Lacks both the hydroxyl and bromine substituents, making it less versatile in chemical reactions.
Uniqueness: 3-Bromo-9H-fluoren-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2038-90-6 |
---|---|
Molekularformel |
C13H9BrO |
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
3-bromo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H |
InChI-Schlüssel |
GYBYYSKYAJLEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.